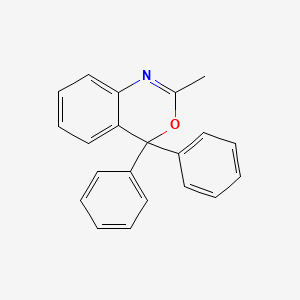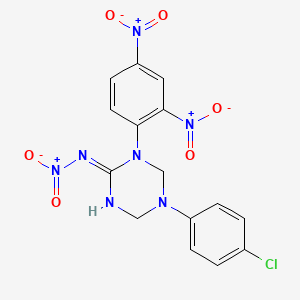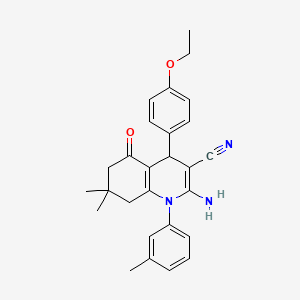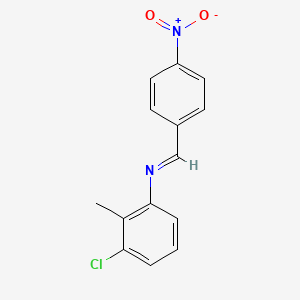
2-methyl-4,4-diphenyl-4H-3,1-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by a benzoxazine ring with two phenyl groups and a methyl group attached, which contributes to its unique chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,4-diphenyl-4H-3,1-benzoxazine typically involves the cyclization of o-aminophenylcarbinols with appropriate aldehydes or ketones. One common method includes the reaction of o-aminophenyldiethylcarbinol with α-haloalkyl or furanyl acid chlorides or bromides in the presence of boron trifluoride etherate . This reaction proceeds through the formation of tetrafluoroborates, which are then deprotonated to yield the desired benzoxazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring in the benzoxazine structure can participate in electrophilic substitution reactions, such as nitration or halogenation.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-haloalkyl position.
Oxidation and Reduction: The benzoxazine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Nucleophiles like amines or thiols can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted benzoxazines with various functional groups, such as nitro, halogen, amino, or thiol groups .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Materials Science: Benzoxazine-based polymers are known for their thermal stability and mechanical strength, making them suitable for advanced materials and composites.
Industrial Chemistry:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Another benzoxazine derivative with antimicrobial properties.
4,4-Diphenyl-4H-3,1-benzoxazine: Lacks the methyl group but shares similar chemical properties and applications.
2-Butylsulfanylmethyl-4,4-diphenyl-4H-3,1-benzoxazine:
Uniqueness
2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine is unique due to the presence of both phenyl and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents provides a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C21H17NO |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-methyl-4,4-diphenyl-3,1-benzoxazine |
InChI |
InChI=1S/C21H17NO/c1-16-22-20-15-9-8-14-19(20)21(23-16,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |
InChI-Schlüssel |
NIGGAKMUVOEAEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-(2,6-diethylphenyl)-2-[[6-[[(4-nitrophenyl)methylene]amino]-2-benzothiazolyl]thio]-](/img/structure/B11540289.png)
![2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11540292.png)
![N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11540299.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11540311.png)




![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11540331.png)
![Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11540337.png)
![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
